molecular formula C5H8OS B078863 4-Sulfanylidenepentan-2-one CAS No. 14660-20-9

4-Sulfanylidenepentan-2-one

Cat. No.: B078863
CAS No.: 14660-20-9
M. Wt: 116.18 g/mol
InChI Key: BGSNUDVDPJRWRH-UHFFFAOYSA-N
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Description

IUPAC Name: 4-Sulfanylidenepentan-2-one
Molecular Formula: C₅H₈OS
Structure: CH₃-C(=S)-CH₂-C(=O)-CH₃
Molecular Weight: 116.18 g/mol
Key Features:

  • Contains a sulfanylidene group (=S) at position 4 and a ketone group (=O) at position 2.
  • The sulfanylidene group introduces electron-withdrawing effects, influencing reactivity and stability.
  • This compound is structurally distinct due to the conjugated system formed by the ketone and sulfanylidene groups, which may enhance its participation in nucleophilic or electrophilic reactions .

Properties

CAS No.

14660-20-9

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

4-sulfanylidenepentan-2-one

InChI

InChI=1S/C5H8OS/c1-4(6)3-5(2)7/h3H2,1-2H3

InChI Key

BGSNUDVDPJRWRH-UHFFFAOYSA-N

SMILES

CC(=O)CC(=S)C

Canonical SMILES

CC(=O)CC(=S)C

Synonyms

2-Pentanone, 4-thioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-sulfanylidenepentan-2-one with structurally analogous compounds, focusing on substituent groups, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Applications/Notes
This compound C₅H₈OS =S at C4, =O at C2 116.18 Polar, moderate solubility in water; reactive at sulfur and carbonyl sites . Intermediate in organic synthesis; potential precursor for heterocyclic compounds.
4-(Furfurylthio)-2-pentanone C₁₀H₁₄O₂S Furfurylthio (-S-CH₂-C₄H₃O) at C4, =O at C2 198.28 Lipophilic due to furan ring; higher boiling point (~250°C) . Used in flavor/fragrance industries; furan derivatives mimic roasted or caramel notes.
4-Methyl-3-sulfanylpentan-2-one C₆H₁₀OS -SH (thiol) at C3, -CH₃ at C4, =O at C2 130.21 Volatile thiol; strong odor; low water solubility . Likely used in aroma compounds (e.g., meat or coffee flavorings).
3-Sulfanylpentan-2-one C₅H₈OS -SH at C3, =O at C2 116.18 Similar molecular weight to this compound but distinct reactivity. Thiol group enables disulfide bond formation; potential in polymer chemistry .
4-Mercapto-4-methyl-2-pentanone C₆H₁₀OS -SH and -CH₃ at C4, =O at C2 130.21 Branched structure reduces symmetry; higher steric hindrance . Specialty chemical with applications in controlled-release systems.

Structural and Reactivity Analysis

Sulfanylidene vs. Thiol/Thioether Groups: The sulfanylidene group (=S) in this compound is more electrophilic than thiol (-SH) or thioether (-S-) groups, making it prone to nucleophilic attacks. In contrast, thiols exhibit acidity (pKa ~10) and participate in redox reactions . The furfurylthio group in 4-(furfurylthio)-2-pentanone adds aromaticity, altering electronic properties and stability compared to aliphatic sulfanylidenes .

Positional Isomerism :

  • Moving the sulfur-containing group from C4 to C3 (e.g., 3-sulfanylpentan-2-one) shifts reactivity. For example, thiols at C3 are more accessible for conjugation with biomolecules .

Thermal Stability :

  • Compounds with aromatic substituents (e.g., furfurylthio) exhibit higher thermal stability (decomposition >200°C) compared to aliphatic derivatives like this compound .

Research Findings

  • Synthetic Utility : this compound serves as a versatile intermediate in the synthesis of thiazoles and thiophenes, leveraging its dual electrophilic sites .
  • Flavor Chemistry: 4-(Furfurylthio)-2-pentanone is FEMA GRAS-approved (FEMA 3840), highlighting its safety and use in food flavorings .
  • Toxicity Data: Limited data exist for this compound, but related thiols (e.g., 4-methyl-3-sulfanylpentan-2-one) show low acute toxicity (LD50 >2000 mg/kg in rodents) .

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